molecular formula C10H8Cl2N2O B1449691 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol CAS No. 1593419-05-6

1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol

Cat. No.: B1449691
CAS No.: 1593419-05-6
M. Wt: 243.09 g/mol
InChI Key: ZERSNDWGLSLRAC-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol is an organic compound that features a pyrazole ring substituted with a 2,6-dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol typically involves the reaction of 2,6-dichlorobenzyl chloride with 4-hydroxy-1H-pyrazole. The reaction is generally carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of microchannel reactors can be advantageous for scaling up the production, as they provide better control over reaction parameters and improve safety by minimizing the risk of hazardous reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.

Major Products

    Oxidation: Formation of 1-(2,6-dichlorobenzyl)-1H-pyrazol-4-one.

    Reduction: Formation of 1-(2,6-dichlorobenzyl)-1H-pyrazol-4-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C10H8Cl2N2O
  • Molecular Weight : 243.09 g/mol
  • CAS Number : 1593419-05-6

The presence of the dichlorobenzyl group enhances the lipophilicity of the compound, which may improve its interaction with biological membranes and molecular targets.

Biological Activities

Research indicates that 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol exhibits several promising biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar pyrazole structures possess antimicrobial effects. The specific interactions of this compound with bacterial or fungal targets are under investigation to confirm its efficacy in inhibiting microbial growth.

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The potential of this compound to modulate inflammatory pathways could lead to its application in treating inflammatory diseases.

Analgesic and Anticonvulsant Activities

Similar compounds have demonstrated analgesic and anticonvulsant effects. Future studies may explore these properties for therapeutic applications in pain management and seizure control.

Potential Therapeutic Applications

Given its structural characteristics and biological activities, this compound may have several therapeutic applications:

  • Drug Development : Due to its lipophilicity and potential biological activities, it may serve as a lead compound in drug discovery programs aimed at developing new therapeutics for infections or inflammatory conditions.
  • Targeted Therapy : Understanding its binding affinity to specific enzymes or receptors can guide the design of targeted therapies that minimize side effects while maximizing efficacy.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Dichlorobenzyl)-1H-imidazole-4-ol
  • 1-(2,6-Dichlorobenzyl)-1H-pyrazol-3-ol
  • 1-(2,6-Dichlorobenzyl)-1H-pyrazol-5-ol

Uniqueness

1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2,6-dichlorobenzyl group can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets.

Biological Activity

1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The dichlorobenzyl substituent enhances its biological activity. Various synthetic routes have been developed to produce this compound, often involving the reaction of appropriate hydrazones and carbonyl compounds under acidic or basic conditions.

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits potent anti-inflammatory effects. In vitro studies have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process. For instance:

  • IC50 Values : The compound displayed COX-2 inhibitory activity with IC50 values in the range of 0.02–0.04 µM, indicating strong potency compared to standard anti-inflammatory drugs like diclofenac .

The anti-inflammatory efficacy was further corroborated through in vivo models where it effectively reduced paw edema in rats comparable to aspirin .

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have indicated that it possesses significant activity against various bacterial strains, including Mycobacterium smegmatis. Comparative analyses showed that it outperformed standard antibiotics such as streptomycin in certain assays .

3. Antitubercular Activity

Recent investigations into its antitubercular potential revealed that derivatives of this compound showed promising results against Mycobacterium tuberculosis. Specifically, compounds containing this moiety demonstrated excellent antitubercular activity, establishing a foundation for further development in tuberculosis treatment .

Case Studies and Research Findings

Several studies have focused on the biological activities of pyrazole derivatives, including this compound:

StudyActivityFindings
Akhtar et al. (2022)Anti-inflammatorySignificant COX-2 inhibition with IC50 values of 0.02–0.04 µM
Bayrak et al. (2020)AntimicrobialEffective against Mycobacterium smegmatis; superior to streptomycin
Sivaramakarthikeyan et al. (2021)Anti-inflammatoryReduced paw edema comparable to aspirin in vivo models

The biological activities of this compound can be attributed to its ability to inhibit key enzymes involved in inflammatory pathways and microbial growth. The presence of the dichlorobenzyl group is thought to enhance lipophilicity and cellular uptake, thereby increasing its efficacy.

Conclusion and Future Directions

The diverse biological activities of this compound highlight its potential as a therapeutic agent in treating inflammatory diseases and infections. Continued research into its pharmacokinetics and mechanisms will be crucial for developing effective formulations and understanding its full therapeutic potential.

Future studies should focus on:

  • Detailed mechanistic studies to elucidate how this compound interacts with molecular targets.
  • Clinical trials to assess safety and efficacy in humans.
  • Structural modifications to optimize activity and reduce potential side effects.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c11-9-2-1-3-10(12)8(9)6-14-5-7(15)4-13-14/h1-5,15H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERSNDWGLSLRAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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